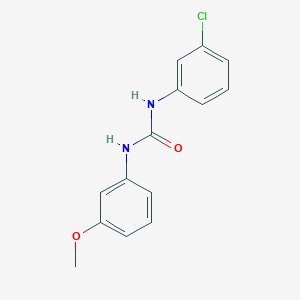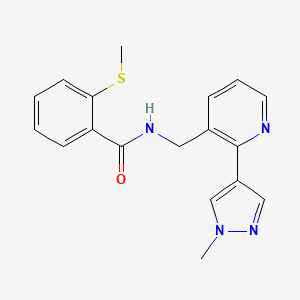
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multiple steps, including condensation reactions, cycloadditions, and functional group transformations. For example, novel synthesis methods for pyrazolo[1,5-a]pyrimidine and isoxazole derivatives incorporating N-methylphthalimide have been reported, indicating the complexity and versatility of approaches available for constructing such molecules (Al-Omran & El-Khair, 2005).
Molecular Structure Analysis
Molecular structure determinations, such as X-ray crystallography, provide insights into the conformation and geometry of these compounds. The crystalline structure of a novel pyrazole derivative has been elucidated, revealing the spatial arrangement of its molecular framework and highlighting the importance of non-covalent interactions in stabilizing these structures (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in various organic reactions, such as nucleophilic substitutions, electrophilic additions, and cycloadditions. Catalyst-free synthesis routes have been explored, demonstrating the potential for efficient production of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement, indicating a broad scope of chemical transformations (Liu et al., 2014).
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
A novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives has been explored, highlighting significant anti-influenza A virus (H5N1) activities among the synthesized compounds. This discovery points towards potential therapeutic applications against avian influenza, with specific compounds exhibiting viral reduction in the range of 85–65% (Hebishy et al., 2020).
Heterocyclic Synthesis for Biological Evaluation
Innovative syntheses of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide have been reported. These compounds, after being tested for antimicrobial and antifungal activity, have shown moderate to strong efficacy, indicating their potential as antimicrobial agents (Al-Omran & El-Khair, 2005).
Functionalization Reactions and Theoretical Studies
Experimental and theoretical studies have provided insights into the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. These findings contribute to our understanding of reaction mechanisms and the potential for developing novel compounds (Yıldırım, Kandemirli, & Demir, 2005).
Histone Deacetylase Inhibition
The discovery of a small molecule, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has highlighted its role as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant antitumor activity and has entered clinical trials, offering a promising avenue for cancer treatment (Zhou et al., 2008).
Catalyst-Free Synthesis and Drug Discovery
Catalyst-free synthesis methods for creating novel benzamide derivatives have been explored, providing an efficient and sustainable approach to drug discovery and development. These methods pave the way for the synthesis of compounds with potential therapeutic applications (Liu et al., 2014).
Antagonist Activity Against CB1 Cannabinoid Receptor
Molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have unveiled antagonist activities. This research contributes to the understanding of cannabinoid receptor interactions and potential therapeutic targets (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMWVCWSPZMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)
![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)
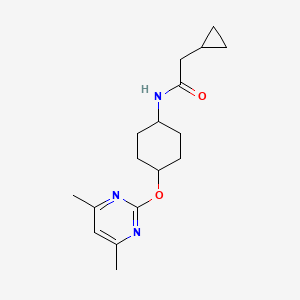

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
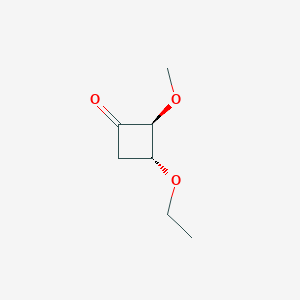

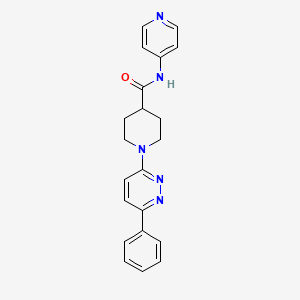
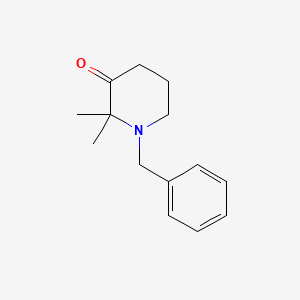
![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)

